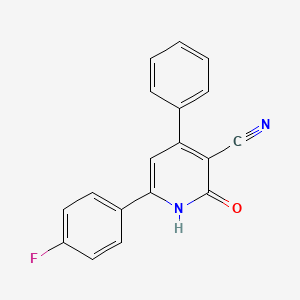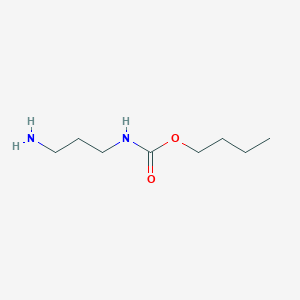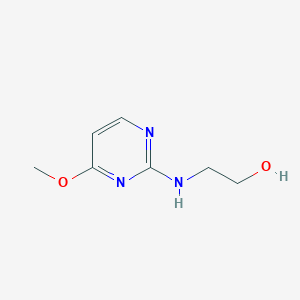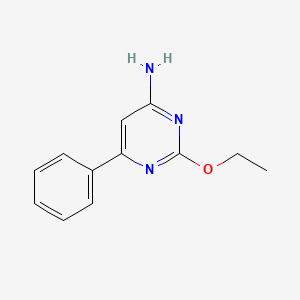
2-Ethoxy-6-phenyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-6-phenylpyrimidin-4-amine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-6-phenylpyrimidin-4-amine typically involves the condensation of ethoxyacetaldehyde with benzyl cyanide, followed by cyclization and amination. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxy-6-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-ethoxy-6-phenylpyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-6-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-6-phenylpyrimidine: Similar structure but lacks the ethoxy group.
4-amino-2,6-dimethoxypyrimidine: Similar structure but has methoxy groups instead of an ethoxy group.
Uniqueness
2-ethoxy-6-phenylpyrimidin-4-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific molecular targets.
Propiedades
Número CAS |
88614-05-5 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
2-ethoxy-6-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C12H13N3O/c1-2-16-12-14-10(8-11(13)15-12)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14,15) |
Clave InChI |
OLLYGLLOFCASDV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NC(=CC(=N1)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N-[1-(4-methylphenyl)ethenyl]-](/img/structure/B15244920.png)
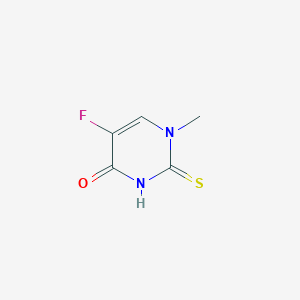

![5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B15244936.png)
![4-Amino-6-(1-(2-hydroxy-2-methylpropyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B15244937.png)
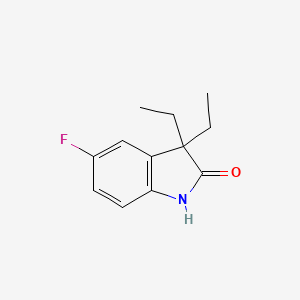

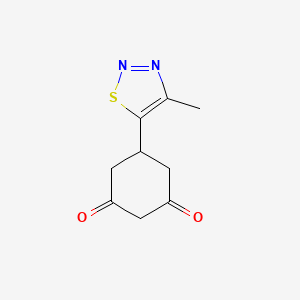
![2H-Imidazo[4,5-g][1,2,3]benzoxadiazole](/img/structure/B15244962.png)
![ethyl 4-[(2Z)-2-(2-oxopiperidin-3-ylidene)hydrazinyl]benzoate](/img/structure/B15244974.png)
